molecular formula C23H21N3O2S B11203432 2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-phenylethyl)acetamide

2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B11203432
M. Wt: 403.5 g/mol
InChI Key: BQRNWYWBQSAWEJ-UHFFFAOYSA-N
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Description

2-[7-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a 4-methylphenyl group, and a phenylethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE involves several steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which serve as versatile synthons. These intermediates are then subjected to cyclization reactions to form the thieno[3,2-d]pyrimidine core. The reaction conditions typically involve heating the thiophene-2-carboxamides in formic acid or using reagents like triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[7-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[7-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.

    Thieno[3,4-b]pyridine derivatives: These compounds have a similar thieno core but differ in the position of the pyrimidine ring.

Uniqueness

2-[7-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H21N3O2S

Molecular Weight

403.5 g/mol

IUPAC Name

2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C23H21N3O2S/c1-16-7-9-18(10-8-16)19-14-29-22-21(19)25-15-26(23(22)28)13-20(27)24-12-11-17-5-3-2-4-6-17/h2-10,14-15H,11-13H2,1H3,(H,24,27)

InChI Key

BQRNWYWBQSAWEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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